
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide
Descripción general
Descripción
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide, also known as Magenta-GlcA, is a chromogenic substrate for β-glucuronidase . It produces a magenta color in GUS+ bacterial colonies . It has been designed for use in the nutritional and bacteriological media for the detection of gram-positive and gram-negative microorganisms .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is represented by the empirical formula C14H13BrClNO7 · C6H13N . Its molecular weight is 521.79 .Chemical Reactions Analysis
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is a substrate for β-glucuronidase . When cleaved by β-glucuronidase, it yields galactose and 5-bromo-4-chloro-3-hydroxy-1H-indole . The latter then spontaneously dimerizes and is oxidized into 5,5’-dibromo-4,4’-dichloro-indigo, an intensely blue product which is insoluble .Physical And Chemical Properties Analysis
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is a powder with an assay of ≥98% . It is stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Microbial Identification and Differentiation
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide has been extensively used for microbial identification, particularly in differentiating Escherichia coli from other organisms. Kodaka et al. (1995) demonstrated its effectiveness in a diagnostic trial with urine specimens, noting increased isolation rates of E. coli and other beta-galactosidase-positive Enterobacteriaceae (Kodaka et al., 1995). Watkins et al. (1988) also found it useful for identifying E. coli in the analysis of shellfish and wastewater, reporting high specificity and low rates of false positives and negatives (Watkins et al., 1988).
Enzymatic Assays
In the field of biochemistry, 5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is used in enzymatic assays. Fraňová et al. (2016) described its application in assays for glucuronoyl esterases, which are important in biotechnological applications like biomass degradation. This compound aids in qualitative and quantitative analysis when coupled with β-glucuronidase (Fraňová, Puchart, & Biely, 2016).
Food Safety Testing
Restaino et al. (1990) utilized 5-Bromo-6-chloro-3-indolyl-b-D-glucuronide in food safety testing, specifically for enumerating E. coli in ground beef. They compared it with the Most Probable Number method and found no significant difference, suggesting its reliability for rapid E. coli detection (Restaino, Frampton, & Lyon, 1990).
Plant Biotechnology
In plant biotechnology, 5-Bromo-6-chloro-3-indolyl-b-D-glucuronide has been used to visualize gene expression. Laminski, Gray, and Mycock (2001) demonstrated its utility in fluorescent staining to visualize GUS transformation in cassava, showing its effectiveness in overcoming difficulties often experienced in gene visualization with other substrates (Laminski, Gray, & Mycock, 2001).
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is the enzyme β-glucuronidase . This enzyme is produced by the E. coli bacterium and plays a crucial role in the hydrolysis of glucuronides, a step in the metabolism of various substances.
Mode of Action
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide acts as a chromogenic substrate for β-glucuronidase . When the enzyme comes into contact with this compound, it catalyzes its hydrolysis. This interaction results in the release of a magenta-colored compound , making it easy to visually detect the presence and activity of the enzyme.
Result of Action
The enzymatic action of β-glucuronidase on 5-Bromo-6-chloro-3-indolyl-b-D-glucuronide results in the production of a magenta-colored compound . This color change provides a visual indication of the presence and activity of β-glucuronidase. In a broader context, this can be used to detect E. coli contamination in food, water, and the urinary tract .
Safety and Hazards
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO7/c15-5-1-4-7(2-6(5)16)17-3-8(4)23-14-11(20)9(18)10(19)12(24-14)13(21)22/h1-3,9-12,14,17-20H,(H,21,22)/t9-,10-,11+,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZVSOQUFLIBJQ-BYNIDDHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370004 | |
| Record name | 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide | |
CAS RN |
144110-42-9 | |
| Record name | 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



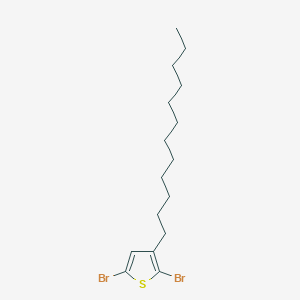

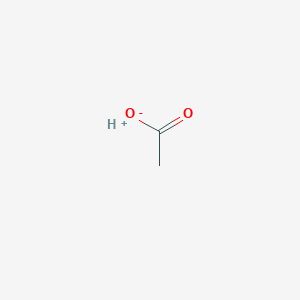
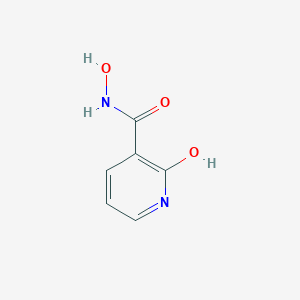

![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
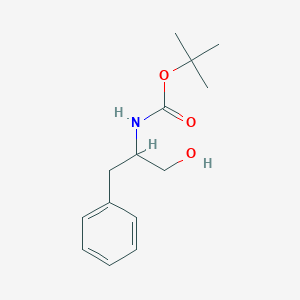
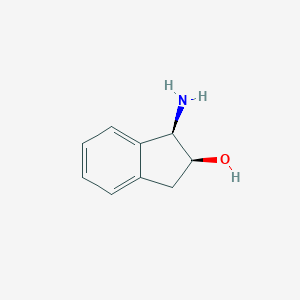
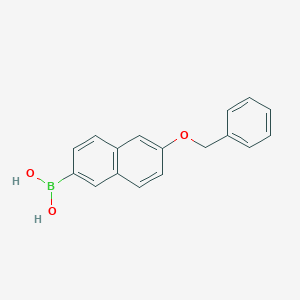




![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)